(R)-1,1,1-Trifluorobutan-2-amine physical properties
(R)-1,1,1-Trifluorobutan-2-amine physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-1,1,1-Trifluorobutan-2-amine
Introduction
(R)-1,1,1-Trifluorobutan-2-amine is a chiral fluorinated amine that has garnered significant attention as a valuable building block in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] This trifluoromethyl moiety can enhance metabolic stability, modulate lipophilicity, and alter the basicity (pKa) of the proximal amine group, making it a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3]
As a Senior Application Scientist, this guide provides a comprehensive overview of the core physical properties of (R)-1,1,1-Trifluorobutan-2-amine, moving beyond a simple datasheet to offer insights into its analytical characterization, methods for assessing its critical enantiomeric purity, and the practical implications of its properties for researchers in the pharmaceutical sciences. The protocols and data presented herein are designed to be self-validating, providing a trustworthy foundation for laboratory work.
Core Physicochemical Properties
The fundamental physical and chemical properties of (R)-1,1,1-Trifluorobutan-2-amine and its common hydrochloride salt are summarized below. These values are critical for reaction planning, purification, and formulation development.
| Property | (R)-1,1,1-Trifluorobutan-2-amine | (R)-1,1,1-Trifluorobutan-2-amine HCl | Source(s) |
| CAS Number | 1131737-02-4 | 1212120-62-1 | [4],[5][6] |
| Molecular Formula | C₄H₈F₃N | C₄H₉ClF₃N | [4],[5] |
| Molecular Weight | 127.11 g/mol | 163.57 g/mol | [4],[5][6] |
| Appearance | Data not available (likely a liquid) | Solid | [7] |
| Boiling Point | Not specified | Not applicable | |
| Melting Point | Not specified | Not specified | |
| Solubility | Soluble in water | Data not available | [8] |
Note: Specific values for boiling and melting points are not consistently reported in public literature, which is common for specialized reagents that may be supplied in solution or as the more stable salt form.
Spectroscopic and Analytical Characterization
The structural identity and purity of (R)-1,1,1-Trifluorobutan-2-amine are unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
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¹H NMR: The proton NMR spectrum provides a clear signature. The proton on the chiral carbon (C2) adjacent to both the amine and the trifluoromethyl group will appear as a multiplet. The ethyl group will present as a characteristic quartet (CH₂) and triplet (CH₃). The N-H protons typically appear as a broad signal that can vary in chemical shift depending on concentration and solvent, and will disappear upon exchange with D₂O.[9][10] The electron-withdrawing CF₃ group deshields adjacent protons, shifting their signals downfield.[10]
-
¹³C NMR: Carbons bonded to the highly electronegative fluorine and nitrogen atoms will be shifted downfield. The carbon of the CF₃ group will exhibit a large C-F coupling constant.[9]
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound. The three fluorine atoms of the CF₃ group are equivalent and will appear as a single signal, likely a doublet due to coupling with the C2 proton.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: As a primary amine, it will exhibit two characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹.[10][12] These bands are typically sharper than the broad O-H bands of alcohols.[10]
-
C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group will be prominent in the 1100-1300 cm⁻¹ region.[13][14]
-
C-H Stretch: Aliphatic C-H stretching will be observed between 2850-3000 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case for the free amine (127 g/mol ).[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.
Enantiomeric Purity Assessment
For a chiral building block, confirming enantiomeric excess (ee) is paramount. The pharmacological activity of enantiomers can differ dramatically, making this a critical quality control step.
Chiral Chromatography (HPLC/GC)
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold-standard methods for separating and quantifying enantiomers.[15] These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, resulting in different retention times. For GC analysis, derivatization of the amine, often with a reagent like trifluoroacetic anhydride, is typically required to increase volatility.[15]
NMR Spectroscopy with Chiral Auxiliaries
A rapid and effective method for determining enantiopurity in the research lab involves NMR spectroscopy after reaction with a chiral derivatizing agent or in the presence of a chiral solvating agent.[16][17] This approach converts the enantiomers into a mixture of diastereomers, which are non-identical and will exhibit distinct, resolvable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).[16][18] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original amine.[16]
Protocol: Determination of Enantiomeric Excess via NMR with a Chiral Derivatizing Agent
This protocol describes a general workflow for determining the enantiomeric excess of a chiral primary amine using a chiral derivatizing agent.
Objective: To convert the enantiomeric amine mixture into a diastereomeric mixture for quantification by NMR.
Materials:
-
(R/S)-1,1,1-Trifluorobutan-2-amine sample
-
Enantiopure chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Tertiary amine base (e.g., triethylamine or pyridine, if needed)
-
NMR tubes, syringes, and standard laboratory glassware
Methodology:
-
Sample Preparation: In a clean, dry vial, dissolve a precise amount of the amine sample (e.g., 5-10 mg) in ~0.6 mL of anhydrous CDCl₃.
-
Reagent Addition: Add a slight molar excess (approx. 1.1 equivalents) of the chiral derivatizing agent to the vial. If the derivatizing agent is an acid chloride, add one equivalent of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
-
Reaction: Cap the vial and gently agitate it at room temperature. The reaction to form the diastereomeric amides is typically rapid, often completing within 30 minutes.
-
NMR Analysis: Transfer the reaction mixture directly to an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. The choice depends on which spectrum gives the best resolution of the diastereomeric signals. For this specific amine, ¹⁹F NMR is often advantageous due to the presence of the CF₃ group, which can provide a clean, well-resolved signal.
-
Data Processing and Calculation:
-
Identify the distinct signals corresponding to the two diastereomers.
-
Carefully integrate these signals (let's call the integrals I₁ and I₂).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Caption: Workflow for determining enantiomeric excess via NMR.
Synthesis and Purification Overview
Understanding the synthesis provides context for potential impurities. A common laboratory-scale synthesis involves the reductive amination of the corresponding ketone, 1,1,1-trifluoro-2-butanone.[19] The chirality is introduced through a chiral amine reagent or a chiral catalyst during the reduction step.
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